1-Benzoyl-2-aminonaphthalene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-2-aminonaphthalene is commonly synthesized through the benzoylation of 2-aminonaphthalene. The reaction involves the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and efficiency. Safety measures are crucial due to the potential irritant nature of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-2-aminonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-Benzoyl-2-aminonaphthalene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-aminonaphthalene involves its interaction with molecular targets through charge transfer processes. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. The pathways involved include the formation of charge transfer complexes and subsequent chemical transformations .
Comparison with Similar Compounds
- 1-Benzoyl-1-aminonaphthalene
- 2-Benzoyl-1-aminonaphthalene
- N-(substituted-benzoyl)-1-aminonaphthalenes
- N-(substituted-benzoyl)-2-aminonaphthalenes
Comparison: 1-Benzoyl-2-aminonaphthalene is unique due to its specific position of the benzoyl group, which influences its chemical reactivity and physical properties. Compared to its isomers and substituted derivatives, it exhibits distinct charge transfer characteristics and reactivity patterns .
Properties
IUPAC Name |
(2-aminonaphthalen-1-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c18-15-11-10-12-6-4-5-9-14(12)16(15)17(19)13-7-2-1-3-8-13/h1-11H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAKNHYIEKOZLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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